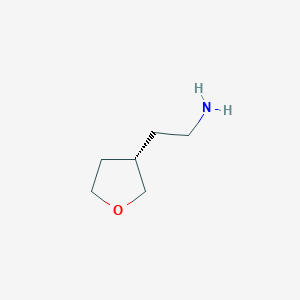
1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO2S and a molecular weight of 289.19 g/mol This compound is characterized by the presence of a bromine atom, an ethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone
Vorbereitungsmethoden
The synthesis of 1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one involves several steps. One common method includes the bromination of 1-(5-ethoxy-2-mercaptophenyl)propan-2-one using bromine in the presence of a suitable catalyst. The reaction conditions typically involve maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction .
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and acetonitrile, along with catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-(5-ethoxy-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
Eigenschaften
Molekularformel |
C11H13BrO2S |
|---|---|
Molekulargewicht |
289.19 g/mol |
IUPAC-Name |
1-bromo-1-(5-ethoxy-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13BrO2S/c1-3-14-8-4-5-10(15)9(6-8)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3 |
InChI-Schlüssel |
NYRZDDFXHJRMJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)S)C(C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















